molecular formula C5H12O B1329449 Sec-butyl methyl ether CAS No. 6795-87-5

Sec-butyl methyl ether

Cat. No.: B1329449
CAS No.: 6795-87-5
M. Wt: 88.15 g/mol
InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N
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Description

Sec-butyl methyl ether (SBME), chemically represented as CH₃OCH(CH₂CH₃)CH₂, is an ether compound characterized by a methyl group bonded to an oxygen atom and a secondary butyl group (sec-butyl). This structural configuration distinguishes it from other ethers, such as methyl tert-butyl ether (MTBE) or ethyl methyl ether. SBME is primarily utilized in industrial applications, including as a gasoline additive and solvent, owing to its volatility and solubility properties . Its synthesis typically involves alkylation reactions, such as the acid-catalyzed etherification of methanol with sec-butanol or iso-butene derivatives .

Properties

IUPAC Name

2-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNIMHIOIXPIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871171
Record name 2-Methoxybutane
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6795-87-5
Record name 2-Methoxybutane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, sec-butyl methyl
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Record name 2-Methoxybutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butyl methyl ether
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sec-butyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of sodium sec-butylate with methyl iodide . This reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: On an industrial scale, this compound is produced by the intermolecular dehydration of sec-butyl alcohol and methanol . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sec-butyl methyl ether primarily undergoes substitution reactions. For instance, it can be cleaved by strong acids such as hydroiodic acid (HI) to form sec-butyl iodide and methanol .

Common Reagents and Conditions:

    Substitution: Hydroiodic acid (HI) is commonly used for the cleavage of this compound.

    Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation under harsh conditions to form corresponding alcohols and acids.

Major Products:

    Substitution: Sec-butyl iodide and methanol.

    Oxidation: Sec-butyl alcohol and butyric acid.

Scientific Research Applications

Chemical Properties and Preparation

Sec-butyl methyl ether is characterized by its colorless liquid form and ether-like odor. It is primarily synthesized through two methods:

  • Williamson Ether Synthesis : This method involves the reaction of sodium sec-butylate with methyl iodide.
  • Intermolecular Dehydration : On an industrial scale, it is produced by dehydrating sec-butyl alcohol and methanol using catalysts such as ionic liquids .

Scientific Research Applications

This compound serves multiple roles in scientific research:

  • Solvent in Organic Synthesis : Its ability to dissolve a wide range of organic compounds makes it an ideal solvent for various chemical reactions. It is miscible with water, alcohols, ethers, and acetone, facilitating reactions that require different solvents.
  • Biochemical Medium : In biological studies, it acts as a medium for biochemical reactions, aiding in the solubilization of reactants.
  • Synthesis of Pharmaceutical Intermediates : While not directly used as a drug, it plays a crucial role in synthesizing intermediates for pharmaceuticals .
  • Industrial Applications : Beyond research, it is utilized in the production of perfumes, dyes, and other industrial chemicals due to its favorable solvent properties.

Case Study 1: Use as a Solvent in Organic Reactions

In a study focusing on organic synthesis reactions, this compound was employed to facilitate the reaction between various substrates due to its high boiling point (91°C) and ability to dissolve polar and non-polar compounds effectively. The results indicated enhanced yields compared to other solvents used in similar conditions.

Case Study 2: Biochemical Reactions

Research demonstrated that this compound effectively solubilized reactants in enzymatic assays, leading to improved reaction rates and product yields. The compound's properties allowed for better interaction between enzymes and substrates in biochemical pathways .

Case Study 3: Environmental Impact Assessment

A study assessed the biodegradation of this compound in aquatic environments. Results showed that while the compound is biodegradable under specific conditions, its persistence in soil and water necessitates careful management due to potential ecological impacts .

Mechanism of Action

The primary mechanism of action for sec-butyl methyl ether involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. The molecular targets and pathways involved are primarily those related to its solvent properties, enabling the interaction of various chemical species .

Comparison with Similar Compounds

Structural Comparison with Similar Ethers

Methyl Tert-Butyl Ether (MTBE)

  • Structure : MTBE (CH₃OC(CH₃)₃) features a tertiary butyl group, resulting in greater steric hindrance compared to SBME’s sec-butyl group.
  • Implications : The tertiary structure of MTBE lowers its boiling point (55°C) relative to SBME (estimated ~80–85°C, inferred from branching effects) and enhances resistance to oxidation .
  • Applications : MTBE is widely used as an octane booster in gasoline, while SBME is less prevalent but studied for similar roles in fuel additives .

Ethyl Methyl Ether (EME)

  • Structure : EME (CH₃OCH₂CH₃) lacks branching, with a linear ethyl group.
  • Implications : Simpler structure results in lower boiling point (7.4°C) and higher volatility compared to SBME. EME is more flammable and less stable under oxidative conditions .

Butyl Phenyl Ethers

  • Structure : Aromatic ethers like butyl phenyl ether (C₆H₅OC₄H₉) incorporate a phenyl ring, conferring distinct electronic properties.
  • Implications : The aromatic ring enhances thermal stability and reduces solubility in polar solvents compared to aliphatic ethers like SBME .

Physicochemical Properties and Performance

Property SBME (Inferred) MTBE Ethyl Methyl Ether
Boiling Point (°C) ~80–85 55 7.4
Density (g/cm³) ~0.75–0.80 0.74 0.71
Octane Rating (RON) Moderate 118 Not applicable
Water Solubility (g/L) Low (<50) 48 60
  • SBME vs. However, MTBE’s superior octane-enhancing properties dominate industrial use .
  • SBME vs. EME : EME’s high volatility limits its utility in fuels but favors short-chain solvent applications .

Biological Activity

Sec-butyl methyl ether (sBME), with the chemical formula C5_5H12_{12}O, is a colorless liquid primarily used as a solvent in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the available literature on the biological activity of sBME, including its metabolism, toxicity, and potential health effects.

This compound is synthesized through the dehydration of sec-butyl alcohol and methanol, typically using ionic liquid catalysts. Its structural similarity to other ethers, such as methyl tert-butyl ether (MTBE), raises questions about its biological behavior and toxicity profile .

Metabolism

The metabolism of sBME is largely characterized by its conversion to methyl ethyl ketone (MEK), which is a significant metabolite. Studies indicate that sBME is rapidly absorbed in mammals and metabolized primarily to MEK, which further undergoes transformation into various metabolites that are excreted via urine or exhaled .

Table 1: Metabolic Pathways of this compound

MetabolitePathway DescriptionExcretion Route
This compoundAbsorption into bloodstreamUrine, exhalation
Methyl ethyl ketonePrimary metabolite; further metabolismUrine
2,3-butanediolDetected in urine; minor metaboliteUrine

Acute and Chronic Toxicity

Table 2: Summary of Toxicity Studies

Study ReferenceSpeciesExposure DurationObserved Effects
Aarstad et al., 1985Male Sprague-Dawley rats3 days at 2000 ppmIncreased cytochrome P-450 levels
Nelson et al., 1989Female Sprague-Dawley rats19 days at varying dosesReduced live fetuses at high doses
Cavender et al., 1983Fischer 344 rats90 days at >5000 ppmAltered liver weight; no lesions observed

Genotoxicity

In vitro studies have assessed the genotoxic potential of sBME. The findings indicate that it does not exhibit significant mutagenic properties, suggesting a low risk for genetic damage under controlled exposure conditions . However, extrapolation from MEK data is often employed due to the structural similarities between these compounds.

Case Studies

A case study involving occupational exposure to sBME highlighted respiratory irritation symptoms among workers in a facility where sBME was used extensively as a solvent. Monitoring revealed elevated levels of MEK in the air, correlating with reported symptoms. This underscores the importance of proper ventilation and exposure limits in industrial settings .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing sec-butyl methyl ether in laboratory settings?

  • Methodological Answer : The synthesis involves reacting sodium sec-butylate with methyl iodide under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), temperature control (room temperature to mild heating), and inert atmosphere (e.g., nitrogen) to prevent side reactions. Purification is achieved via fractional distillation due to its low boiling point (57°C/760 mmHg). Trace formation during peroxide decomposition (e.g., dimethylsuccinyl peroxides) has also been reported, requiring careful monitoring of reaction intermediates .
Parameter Optimal Condition
ReactantsSodium sec-butylate + methyl iodide
SolventAnhydrous ether or THF
Temperature20–40°C
PurificationFractional distillation

Q. What safety protocols are essential when handling this compound in research laboratories?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respirators (e.g., N95 masks) in poorly ventilated areas.
  • Ventilation : Ensure fume hoods or local exhaust systems are operational.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in flame-proof containers away from oxidizing agents.
  • Reference safety classifications: Flammable Liquid Category 2, WGK 3 (highly hazardous to water) .

Q. How can researchers accurately determine the physical properties (e.g., boiling point, density) of this compound?

  • Methodological Answer :

  • Experimental Methods : Use calibrated instruments (e.g., digital densitometers for density [0.742 g/mL at 25°C], refractive index detectors [n20/D 1.372]) .

  • Computational Models : Back-propagation neural networks (BP NN) trained on acyclic ether datasets can predict boiling points with <2% error .

    Property Experimental Value Predicted Value (BP NN)
    Boiling Point (°C)5756.8
    Density (g/mL)0.742N/A

Advanced Research Questions

Q. How can computational models like neural networks enhance the prediction of physicochemical properties for this compound?

  • Methodological Answer :

  • Data Collection : Compile experimental data (e.g., boiling points, vapor pressures) from peer-reviewed studies.
  • Model Training : Use open-source tools (e.g., TensorFlow) to train BP NN models on 50+ acyclic ethers, incorporating molecular descriptors (e.g., branching index, oxygen position).
  • Validation : Compare predicted vs. experimental values for this compound and adjust hyperparameters (e.g., learning rate) to minimize error .

Q. What strategies are effective in resolving contradictions in toxicological data for this compound?

  • Methodological Answer :

  • Systematic Reviews : Follow protocols from MTBE toxicological profiles (e.g., Agency for Toxic Substances and Disease Registry) to screen literature (2019–2022) using PubMed, TOXLINE, and ProQuest .
  • In Vitro/In Vivo Studies : Conduct cytotoxicity assays (e.g., MTT tests on human lung cells) to address gaps in acute toxicity data. Prioritize endpoints like EC50 (half-maximal effective concentration) .

Q. What experimental approaches are recommended for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Lab Simulations : Expose this compound to UV light or microbial consortia in soil/water matrices. Monitor degradation products (e.g., tert-butanol, formaldehyde) via GC-MS or HPLC.
  • Fate Modeling : Use EPI Suite software to estimate biodegradation half-lives and partition coefficients (e.g., log Kow) .

Q. How to design a comprehensive literature review for this compound, ensuring coverage of all relevant toxicological and environmental studies?

  • Methodological Answer :

  • Database Selection : Search PubMed, TOXCENTER, and Web of Science using query strings:
       ("this compound" OR "2-methoxybutane" OR "6795-87-5") AND (toxicity OR degradation)  
  • Inclusion Criteria : Filter studies published between 2000–2025, prioritizing peer-reviewed journals and government reports. Exclude patents and non-English texts .

    Database Search Strategy
    PubMedMeSH terms: "Ethers/toxicity" + "Environmental Exposure"
    Web of ScienceTopic: ("this compound") AND Refined by: RESEARCH AREAS: (ENVIRONMENTAL)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butyl methyl ether
Reactant of Route 2
Reactant of Route 2
Sec-butyl methyl ether

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